2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide
CAS No.:
Cat. No.: VC13417670
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N3O |
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Molecular Weight | 205.26 g/mol |
IUPAC Name | 2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2 |
Standard InChI Key | MUKQBMUXAKRJGB-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2=CC=CC=N2)C(=O)CN |
Canonical SMILES | C1CC1N(CC2=CC=CC=N2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide backbone (CH3CONH–) with two substituents on the nitrogen atom:
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Cyclopropyl group: A three-membered hydrocarbon ring known for its angular strain and unique electronic properties.
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Pyridin-2-ylmethyl group: A methyl-linked pyridine ring with nitrogen at the 2-position, contributing aromaticity and hydrogen-bonding capabilities.
The molecular formula is C11H14N3O, with a calculated molecular weight of 204.25 g/mol. Key structural features include:
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Amide functional group: Facilitates hydrogen bonding and interaction with biological targets.
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Chiral centers: The cyclopropane and pyridine substituents may introduce stereochemical complexity, though specific configurations require further study.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₁H₁₄N₃O |
Molecular Weight | 204.25 g/mol |
IUPAC Name | 2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Solubility (Predicted) | Moderate in polar solvents (e.g., DMSO) |
LogP (Octanol-Water) | ~1.2 (indicating moderate lipophilicity) |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous amides exhibit characteristic spectral signatures:
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¹H NMR: Peaks between δ 1.0–1.5 ppm (cyclopropane protons), δ 2.8–3.5 ppm (amide NH and CH2 groups), and δ 7.0–8.5 ppm (pyridine aromatic protons) .
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H).
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the acetamide core:
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Amide bond formation: Coupling 2-aminoacetic acid with cyclopropylamine and pyridin-2-ylmethanol derivatives.
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Reductive amination: Introducing the cyclopropyl and pyridinylmethyl groups via intermediates .
Stepwise Synthesis
A plausible route, adapted from related protocols :
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Protection of 2-aminoacetic acid: Use tert-butoxycarbonyl (Boc) to protect the amine group.
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Double alkylation: React Boc-protected glycine with cyclopropyl bromide and pyridin-2-ylmethyl chloride under basic conditions.
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Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) to yield the target compound.
Table 2: Key Synthetic Steps
Step | Reagents/Conditions | Yield | Purpose |
---|---|---|---|
1 | Boc₂O, NaOH, THF | 85% | Amine protection |
2 | K2CO3, DMF, 60°C | 65% | N-alkylation |
3 | TFA/DCM (1:1), rt | 90% | Boc deprotection |
Reactivity and Functionalization
Amide Bond Reactivity
The acetamide group participates in:
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Hydrolysis: Under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
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Nucleophilic substitution: Chloroacetamide analogs undergo substitution with azide or thiol nucleophiles.
Cyclopropane Ring Modifications
The strained cyclopropane ring can engage in:
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Ring-opening reactions: With electrophiles (e.g., halogens) to form dihalogenated products.
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[2+2] Cycloadditions: With alkenes under UV light, though steric hindrance may limit reactivity.
Analog Structure | Target | Activity (IC₅₀/MIC) | Source |
---|---|---|---|
N-Cyclopropyl-2-chloroacetamide | Bacterial membranes | MIC = 8 µg/mL | |
Pyridin-3-ylmethyl derivatives | Tyrosine kinases | IC₅₀ = 45 nM |
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the pyridin-2-yl group with thiazole or imidazole to enhance solubility.
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Prodrug design: Esterification of the amide group to improve bioavailability.
Toxicity and ADME Profiling
Predicted properties using in silico tools:
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CYP450 inhibition: Moderate interaction with CYP3A4 (risk of drug-drug interactions).
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hERG inhibition: Low risk (cardiotoxicity score: 0.23).
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